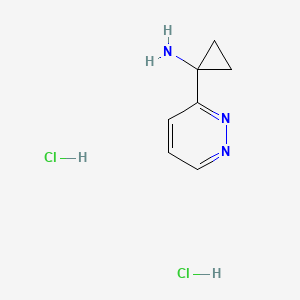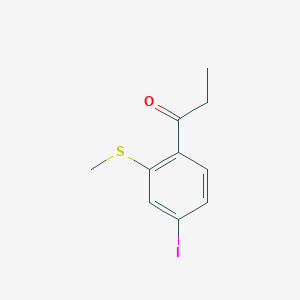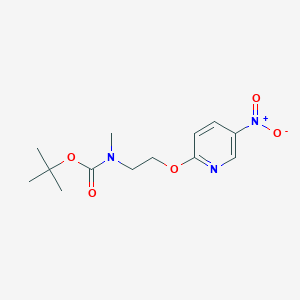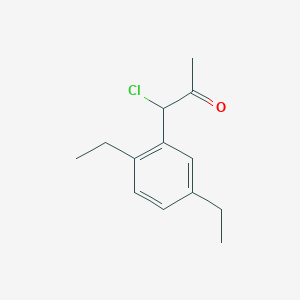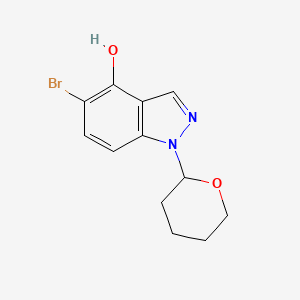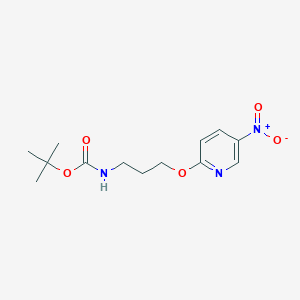
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of 5-nitropyridine: The starting material, 5-nitropyridine, is prepared through nitration of pyridine using a mixture of nitric acid and sulfuric acid.
Alkylation: The 5-nitropyridine is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-((5-nitropyridin-2-yl)oxy)propanol.
Carbamoylation: The final step involves the reaction of 3-((5-nitropyridin-2-yl)oxy)propanol with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-((5-aminopyridin-2-yl)oxy)propyl)carbamate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 3-((5-nitropyridin-2-yl)oxy)propanol and tert-butyl carbamate.
科学研究应用
Chemistry
In chemistry, tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and antimicrobial properties, and its derivatives are evaluated as potential drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials. It is employed in the synthesis of polymers, coatings, and adhesives with enhanced properties.
作用机制
The mechanism of action of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form an amino group, which can then interact with enzymes and receptors. The carbamate linkage provides stability and facilitates the compound’s incorporation into larger molecular structures. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
tert-Butyl (triphenyl-lambda^5-phosphanylidene)carbamate: A related compound with a phosphanylidene group instead of a nitropyridine moiety.
Uniqueness
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H19N3O5 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(5-nitropyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)14-7-4-8-20-11-6-5-10(9-15-11)16(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) |
InChI 键 |
JJJQXNHSXGPWHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


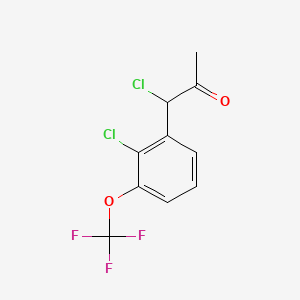
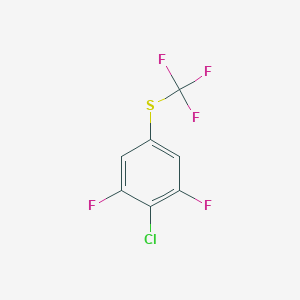
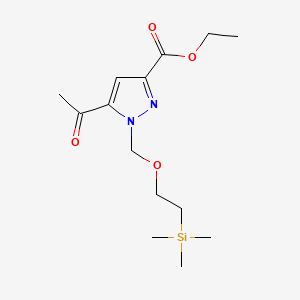
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
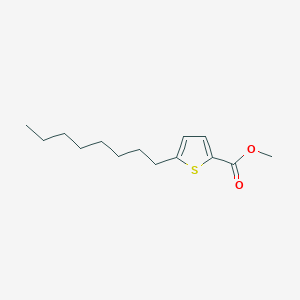
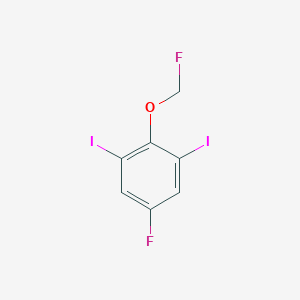
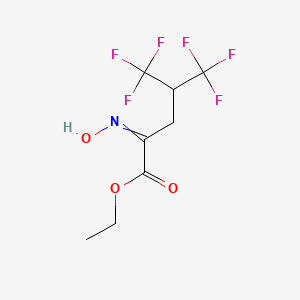
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
